molecular formula C22H17N3O3 B5144199 3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole

3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B5144199
M. Wt: 371.4 g/mol
InChI Key: QSIUAMVCMMLCPK-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of both nitrophenyl and phenylethyl groups in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitrobenzohydrazide with 2-(2-phenylethyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and concentration can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The oxadiazole ring can be subjected to reduction reactions, leading to the formation of corresponding amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)

Major Products Formed

    Oxidation: 3-(3-aminophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole

    Reduction: Corresponding amines or other derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide.

    Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-nitrophenyl)-1,2,4-oxadiazole
  • 5-(2-phenylethyl)-1,2,4-oxadiazole
  • 3-(4-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole

Uniqueness

3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both nitrophenyl and phenylethyl groups, which contribute to its distinct chemical properties and reactivity. The combination of these groups in the oxadiazole ring enhances its potential for various applications in medicinal chemistry, materials science, and agrochemicals.

Properties

IUPAC Name

3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-25(27)19-11-6-10-18(15-19)21-23-22(28-24-21)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIUAMVCMMLCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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